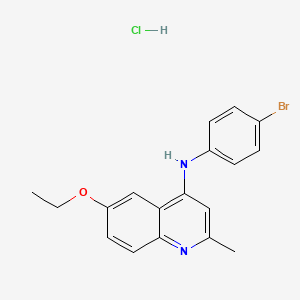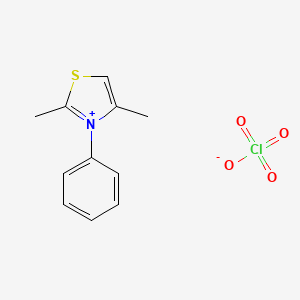
N-(4-bromophenyl)-6-ethoxy-2-methylquinolin-4-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-6-ethoxy-2-methylquinolin-4-amine;hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenyl group, an ethoxy group, and a quinoline moiety, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-6-ethoxy-2-methylquinolin-4-amine;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the bromophenyl group reacts with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Ethoxylation: The ethoxy group can be introduced through an etherification reaction, where an ethyl halide reacts with a hydroxylated quinoline intermediate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
N-(4-bromophenyl)-6-ethoxy-2-methylquinolin-4-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the halogen atoms in the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, palladium catalysts, elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Aminoquinolines, thioquinolines.
科学研究应用
N-(4-bromophenyl)-6-ethoxy-2-methylquinolin-4-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of N-(4-bromophenyl)-6-ethoxy-2-methylquinolin-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. Additionally, it can interact with bacterial cell membranes, disrupting their integrity and exhibiting antimicrobial activity.
相似化合物的比较
N-(4-bromophenyl)-6-ethoxy-2-methylquinolin-4-amine;hydrochloride can be compared with other similar compounds, such as:
N-(4-bromophenyl)-2-methylquinolin-4-amine: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
N-(4-chlorophenyl)-6-ethoxy-2-methylquinolin-4-amine: Contains a chlorine atom instead of a bromine atom, which may influence its electronic properties and interactions with biological targets.
N-(4-bromophenyl)-6-methoxy-2-methylquinolin-4-amine: Contains a methoxy group instead of an ethoxy group, which may alter its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
N-(4-bromophenyl)-6-ethoxy-2-methylquinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O.ClH/c1-3-22-15-8-9-17-16(11-15)18(10-12(2)20-17)21-14-6-4-13(19)5-7-14;/h4-11H,3H2,1-2H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJFLCHHOOFSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4979311.png)
![5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4979317.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4979322.png)
![2,4-bis(ethylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B4979337.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)butanamide](/img/structure/B4979350.png)
![N-({[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4979358.png)
![N-butyl-3-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4979363.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4979369.png)



![4-butyl-6-chloro-7-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4979397.png)
![3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4979405.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B4979414.png)
